![molecular formula C10H11NO B3121835 1H-Indole, 4-methoxy-5-methyl- CAS No. 295325-86-9](/img/structure/B3121835.png)
1H-Indole, 4-methoxy-5-methyl-
Overview
Description
“1H-Indole, 4-methoxy-5-methyl-” is a derivative of indole . Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Synthesis Analysis
Indole derivatives can be prepared by various methods. For instance, Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .
Molecular Structure Analysis
The molecular formula of “1H-Indole, 4-methoxy-” is C9H9NO and its molecular weight is 147.1739 . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing notable activity .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Antioxidant Properties
Indole compounds, including 4-methoxy-5-methyl-1H-indole, possess antioxidant capabilities. For instance:
Neuroprotective Applications
Indole compounds have been studied for their neuroprotective effects. Although direct evidence for 4-methoxy-5-methyl-1H-indole is limited, its indole scaffold suggests possible neuroprotective properties.
Mechanism of Action
Target of Action
Indole derivatives, such as 4-methoxy-5-methyl-1H-indole, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A by binding to specific receptors . Other derivatives have demonstrated anti-inflammatory and analgesic activities by selectively binding to the COX-2 receptor .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been shown to downregulate the expression of various signal transduction pathways regulating genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities, which suggest they may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of 4-methoxy-5-methyl-1H-indole can vary depending on the specific biological activity. For instance, some indole derivatives have shown potent antiviral activities with IC50 values ranging from 0.4 to 2.1 µg/mL against Coxsackie B4 virus . Other derivatives have demonstrated anti-inflammatory and analgesic activities along with a low ulcerogenic index compared with standard drugs .
Safety and Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
4-methoxy-5-methyl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-4-9-8(5-6-11-9)10(7)12-2/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTCZRNXNXOYCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-5-methyl-1H-indole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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